molecular formula C12H11ClN6O B1436773 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1188305-14-7

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Cat. No.: B1436773
CAS No.: 1188305-14-7
M. Wt: 290.71 g/mol
InChI Key: OPAAWRFSDSLNLF-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a pyrazole ring, and a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and pyrazole rings suggests that this compound could have a planar structure. The electronegative chlorine atom in the chlorophenyl group could induce a dipole moment in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole and pyrazole rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The chlorophenyl group could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities due to their unique structural features that facilitate effective binding with various enzymes and receptors. These compounds have been extensively studied for their therapeutic potentials in treating numerous diseases, showcasing anti-cancer, anti-fungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their development is highly regarded in medicinal chemistry for their high therapeutic potency and contribution to new drug development (Verma et al., 2019; Rana, Salahuddin, & Sahu, 2020).

Material Science and Sensor Technology

1,3,4-Oxadiazoles are pivotal in the development of materials with advanced functionalities, including photoluminescent frameworks and metal-ion sensors. Their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites make them suitable for creating selective metal-ion sensors. These applications underscore the versatility of 1,3,4-oxadiazole scaffolds beyond medicinal chemistry, extending into fields such as organic electronics and material science (Sharma, Om, & Sharma, 2022).

Comprehensive Reviews and Studies

Several reviews have highlighted the synthetic routes, pharmacological significance, and broad applications of 1,3,4-oxadiazole derivatives. These compounds not only serve as a cornerstone for the development of novel therapeutic agents but also play a critical role in the creation of materials with unique properties for environmental sensing, energy storage, and more. The ongoing research and development in this area are indicative of the potential for future innovations leveraging the 1,3,4-oxadiazole core (Kayukova, 2005; Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could lead to new insights in various fields, such as medicinal chemistry, materials science, and chemical biology. Its synthesis and characterization could provide valuable information about the reactivity and properties of the functional groups it contains .

Biochemical Analysis

Biochemical Properties

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression related to antioxidant defenses, leading to changes in cellular metabolism and function. For example, it has been shown to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize ROS .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can activate or inhibit various signaling pathways by interacting with key proteins and enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, particularly in relation to oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can lead to toxic effects, including oxidative damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, particularly those related to oxidative stress and redox balance . These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and localization within cells . Its distribution can influence its efficacy and potential side effects, as it may accumulate in certain tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . Its presence in these compartments can influence its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O/c1-15-11-8(9(14)17-18-11)12-16-10(19-20-12)6-3-2-4-7(13)5-6/h2-5H,1H3,(H4,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAWRFSDSLNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 2
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 5
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 6
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

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